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Executive Summary
Ervogastat (PF-06865571) is an investigational, orally administered small molecule developed

by Pfizer that selectively inhibits diacylglycerol O-acyltransferase 2 (DGAT2). This enzyme

plays a crucial role in the final step of triglyceride synthesis in the liver. By targeting DGAT2,

Ervogastat aims to reduce hepatic steatosis, a key driver of non-alcoholic steatohepatitis

(NASH), a progressive liver disease with no currently approved treatments. This technical

guide provides an in-depth overview of the developmental history of Ervogastat, from its

discovery and preclinical evaluation to its progression through clinical trials, both as a

monotherapy and in combination with the acetyl-CoA carboxylase (ACC) inhibitor, Clesacostat.

Introduction: The Rationale for DGAT2 Inhibition in
NASH
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease

(NAFLD) characterized by liver fat accumulation (steatosis), inflammation, and hepatocyte

injury, with or without fibrosis.[1][2] The progression of NASH can lead to cirrhosis, liver failure,

and hepatocellular carcinoma. A central mechanism in the pathogenesis of NASH is the

dysregulation of lipid metabolism, leading to an excess of triglycerides in the liver.[3]
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Diacylglycerol O-acyltransferase 2 (DGAT2) is a key enzyme in the triglyceride synthesis

pathway, catalyzing the final step of converting diacylglycerol (DAG) and fatty acyl-CoA to

triglycerides.[3][4] Inhibition of DGAT2 presents a promising therapeutic strategy to decrease

the production and storage of triglycerides in the liver, thereby addressing a fundamental cause

of NASH.[3] Pfizer's interest in the DGAT2 mechanism stemmed from learnings from a

previously discontinued NASH candidate, PF-06427878.[5][6] This earlier compound, despite

showing promise, had suboptimal chemical properties for chronic use.[5] This led to the

development of Ervogastat (PF-06865571), a next-generation DGAT2 inhibitor with an

improved profile.[5]

Discovery and Preclinical Development
Lead Optimization
The discovery of Ervogastat was the result of a focused lead optimization program aimed at

improving upon the initial DGAT2 inhibitor, PF-06427878. Key modifications included replacing

a metabolically liable portion of the molecule with a 3,5-disubstituted pyridine system and

altering the amide group to a 3-THF group.[7][8] These changes were guided by metabolite

identification studies and property-based drug design to enhance metabolic stability and reduce

the potential for reactive metabolite formation.[7][8]

In Vitro Pharmacology
Ervogastat is a potent and selective inhibitor of human DGAT2. It has vanishingly low potency

against other related enzymes, including monoacylglycerol O-acyltransferases 1-3 (MOGAT1-

3) and diacylglycerol O-acyltransferase 1 (DGAT1), with IC50 values greater than 50 μM for

these off-targets.[9]

Table 1: In Vitro Inhibitory Activity of Ervogastat
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Target IC50 (nM)

Human DGAT2 17.2[10]

Rat DGAT2 833[10]

Human Hepatocytes 2.79[10]

Rat Hepatocytes 6.02[10]

Monkey Hepatocytes 2.13[10]

MGAT1-3, DGAT1 >50,000[9]

Preclinical Animal Models
The efficacy of DGAT2 inhibition was evaluated in various preclinical models of metabolic

disease. Early research with predecessor compounds demonstrated the potential of this

mechanism. For instance, PF-06424439, another early DGAT2 inhibitor from Pfizer, had a

human DGAT2 IC50 of 14 nM.[1] In rats, it showed a half-life of 1.4 hours and a clearance of 18

mL/min/kg.[1] In dogs, the half-life was 1.2 hours with a similar clearance.[1]

Studies in a mouse model of NASH using the earlier DGAT2 inhibitor PF-06427878 showed

significant improvements in liver fat levels and hepatocellular ballooning, a key feature of

NASH.[5] The treatment also led to a decrease in liver inflammation and reduced the

expression of several genes involved in lipid synthesis, such as Srebp1c, Acc1, Fasn, and

Scd1.[5]

A study in sucrose diet-fed Sprague-Dawley rats using Ervogastat (0.3, 3, 10, 30, or 90 mg/kg,

orally twice daily for 7 days) demonstrated a reduction in plasma triglyceride levels.[10]

Clinical Development
Ervogastat has progressed through Phase 1 and Phase 2 clinical trials, both as a single agent

and in combination with Clesacostat, an ACC inhibitor that acts upstream of DGAT2 in the fatty

acid synthesis pathway.[4] The combination therapy is based on the rationale that inhibiting

both the synthesis of fatty acids (with Clesacostat) and their esterification into triglycerides (with

Ervogastat) could lead to a more pronounced reduction in liver fat.[3]
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Phase 1 Studies
A Phase 1, open-label, fixed-sequence, 2-period study (Protocol C2541007) was conducted in

healthy adult male participants to assess the absorption, distribution, metabolism, and

excretion (ADME) of radiolabeled Ervogastat.[11][12] The study involved a single 300 mg oral

dose of [14C]PF-06865571 and an intravenous microtracer dose.[11] The study found two main

metabolites, M2 and M6, which accounted for 37% and 11% of the radioactivity in plasma,

respectively.[11]

Another Phase 1 study investigated the pharmacokinetic drug interaction between Ervogastat
and Clesacostat in healthy adults.[13] This study was crucial to support the development of the

combination therapy.[13]

Phase 2a Study (C3711005)
A Phase 2a, randomized, double-blind, placebo-controlled study (Protocol C3711005)

evaluated the pharmacodynamics and safety of Ervogastat co-administered with Clesacostat

in participants with presumed NASH.[14] The study assessed the change in liver fat content

using Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) over a 6-week

treatment period.[14]

Table 2: Liver Fat Reduction in Phase 2a Study (C3711005) at 6 Weeks

Treatment Group Dose
Mean Liver Fat Reduction
(%)

A Placebo 4[15]

B
Ervogastat 25 mg BID +

Clesacostat 10 mg BID
54[15]

C
Ervogastat 100 mg BID +

Clesacostat 10 mg BID
58[15]

D
Ervogastat 300 mg QD +

Clesacostat 20 mg QD
60[15]

E
Ervogastat 300 mg BID +

Clesacostat 10 mg BID
48[15]
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The study concluded that the combination of Ervogastat and Clesacostat may help lower liver

fat levels in patients with NASH.[14]

Phase 2 MIRNA Study (NCT04321031)
The MIRNA (Metabolic Interventions to Resolve Non-alcoholic Steatohepatitis) study is a large,

randomized, double-blind, placebo-controlled Phase 2 trial designed to assess the efficacy and

safety of various doses of Ervogastat alone and in combination with Clesacostat in adults with

biopsy-confirmed NASH and fibrosis stage 2 or 3.[16][17][18] The primary endpoint of the study

is the proportion of participants achieving either NASH resolution without worsening of fibrosis

or at least a one-stage improvement in fibrosis without worsening of NASH at week 48.[16][19]

The study design includes multiple arms to evaluate a range of doses.[19]

Table 3: Treatment Arms in the MIRNA Phase 2 Study

Arm Treatment

1 Placebo[19]

2 Ervogastat 25 mg BID[19]

3 Ervogastat 75 mg BID[19]

4 Ervogastat 150 mg BID[19]

5 Ervogastat 300 mg BID[19]

6
Ervogastat 150 mg BID + Clesacostat 5 mg

BID[19]

7
Ervogastat 300 mg BID + Clesacostat 10 mg

BID[19]

The FDA granted Fast Track designation to the Ervogastat/Clesacostat combination therapy

for the treatment of NASH with liver fibrosis, a decision based on nonclinical and Phase 2a

study results.[2][20][21][22][23]

Mechanism of Action and Signaling Pathways
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Ervogastat's primary mechanism of action is the selective inhibition of DGAT2. This enzyme is

located in the endoplasmic reticulum and catalyzes the final and rate-limiting step of triglyceride

synthesis.

Fatty Acyl-CoA

DGAT2Diacylglycerol (DAG) Triglyceride (TG)Catalyzes

Ervogastat

Inhibits

Click to download full resolution via product page

Figure 1: Ervogastat's inhibition of the DGAT2-mediated final step of triglyceride synthesis.

By blocking DGAT2, Ervogastat directly reduces the synthesis of new triglycerides in the liver.

Additionally, preclinical studies with DGAT2 inhibitors suggest an indirect effect on the

expression of multiple genes involved in lipid metabolism, further contributing to the reduction

of hepatic steatosis.[3]

Experimental Protocols
In Vitro DGAT2 Enzyme Inhibition Assay (General
Protocol)
A general protocol to determine the IC50 of a DGAT2 inhibitor is as follows:

Enzyme Source: Microsomes from Sf9 insect cells or HEK293 cells overexpressing human

DGAT2 are prepared.

Inhibitor Preparation: Serial dilutions of the test compound (e.g., Ervogastat) are made in

DMSO.

Reaction Mixture: The assay buffer, DGAT2 enzyme source, and the test inhibitor at various

concentrations are combined in a reaction tube.
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Pre-incubation: The mixture is pre-incubated for a defined period at 37°C.

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate mixture, which

includes diacylglycerol and a radiolabeled fatty acyl-CoA.

Incubation: The reaction is incubated for a specific time at 37°C, ensuring the reaction

proceeds in the linear range.

Lipid Extraction and Separation: The reaction is stopped, and lipids are extracted. The lipids

are then separated using thin-layer chromatography (TLC).

Quantification and Analysis: The amount of radiolabeled triglyceride is quantified using a

scintillation counter. The percentage of inhibition at each inhibitor concentration is calculated

to determine the IC50 value.
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Figure 2: General workflow for an in vitro DGAT2 enzyme inhibition assay.

Preclinical High-Fat Diet Animal Model (General
Protocol)
A common preclinical model to evaluate the efficacy of anti-NASH compounds involves feeding

rodents a high-fat diet.
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Animal Model: Male C57BL/6J mice or Sprague-Dawley rats are typically used.

Acclimation: Animals are acclimated for a week with standard chow and water.

Diet Induction: A high-fat, high-fructose, and/or high-cholesterol diet is provided to induce

features of NASH. A control group receives a standard diet.

Treatment: After a period of diet induction to establish the disease phenotype, animals are

treated with the test compound (e.g., Ervogastat) or vehicle control via oral gavage for a

specified duration.

Monitoring: Body weight, food and water intake, and clinical signs are monitored throughout

the study.

Endpoint Analysis: At the end of the study, blood and liver tissue are collected. Plasma is

analyzed for triglycerides, cholesterol, and liver enzymes (ALT, AST). Liver tissue is analyzed

for triglyceride content and histological features of NASH (steatosis, inflammation,

ballooning, and fibrosis).

Clinical Trial Protocol: MIRNA Study (NCT04321031) -
Key Aspects

Study Design: A Phase 2, randomized, double-blind, double-dummy, placebo-controlled,

parallel-group study.[16][19]

Participants: Adults with biopsy-confirmed NASH and liver fibrosis stage 2 or 3.[16][19]

Interventions: Multiple dose arms of Ervogastat monotherapy and combination therapy with

Clesacostat, compared to placebo.[19]

Primary Endpoint: The proportion of participants achieving histological improvement at week

48, defined as either NASH resolution without worsening of fibrosis, or at least a one-stage

improvement in fibrosis without worsening of NASH.[16][19]

Key Assessments: Liver biopsies at baseline and week 48, MRI-PDFF to assess liver fat,

and monitoring of safety and tolerability.[16][19]
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Conclusion
The development of Ervogastat represents a targeted approach to treating NASH by inhibiting

DGAT2, a key enzyme in hepatic triglyceride synthesis. Preclinical studies demonstrated the

potential of this mechanism, and the lead optimization program yielded a compound with

favorable properties for clinical development. Phase 1 and 2a clinical trials have provided

encouraging data on the ability of Ervogastat, particularly in combination with Clesacostat, to

reduce liver fat. The ongoing Phase 2 MIRNA study will provide more definitive evidence on the

efficacy and safety of Ervogastat in treating patients with advanced NASH. The developmental

history of Ervogastat underscores the importance of a mechanism-based approach to drug

discovery for complex metabolic diseases like NASH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. | BioWorld [bioworld.com]

2. cdn.pfizer.com [cdn.pfizer.com]

3. Design of Next-Generation DGAT2 Inhibitor PF-07202954 with Longer Predicted Half-Life
- PMC [pmc.ncbi.nlm.nih.gov]

4. youtube.com [youtube.com]

5. Metabolic Interventions to Resolve Non-alcoholic Steatohepatitis (NASH) With Fibrosis
(MIRNA) [ctv.veeva.com]

6. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing
phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]

7. cdn-links.lww.com [cdn-links.lww.com]

8. pubs.acs.org [pubs.acs.org]

9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

10. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH
trials - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b10831021?utm_src=pdf-body
https://www.benchchem.com/product/b10831021?utm_src=pdf-body
https://www.benchchem.com/product/b10831021?utm_src=pdf-body
https://www.benchchem.com/product/b10831021?utm_src=pdf-body
https://www.benchchem.com/product/b10831021?utm_src=pdf-custom-synthesis
https://www.bioworld.com/articles/641502-pfizer-presents-dgat2-inhibitors-with-activity-in-preclinical-models-of-metabolic-disease?v=preview
https://cdn.pfizer.com/pfizercom/product-pipeline/Pipeline_Update_31JAN2023.pdf?Y9dll8b2GbzLJ_q0NsCadkr_zh15l3or
https://pmc.ncbi.nlm.nih.gov/articles/PMC10577701/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10577701/
https://www.youtube.com/watch?v=ok9Dumt9c7o
https://ctv.veeva.com/study/metabolic-interventions-to-resolve-non-alcoholic-steatohepatitis-nash-with-fibrosis-mirna
https://ctv.veeva.com/study/metabolic-interventions-to-resolve-non-alcoholic-steatohepatitis-nash-with-fibrosis-mirna
https://pmc.ncbi.nlm.nih.gov/articles/PMC10939742/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10939742/
https://cdn-links.lww.com/permalink/wnl/d/wnl_2024_01_02_hutchison_1_sdc2.pdf
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.2c01200
https://cdn.clinicaltrials.gov/large-docs/31/NCT05368831/SAP_001.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6054824/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6054824/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. cdn.pfizer.com [cdn.pfizer.com]

12. pfizer.com [pfizer.com]

13. Investigation of pharmacokinetic drug interaction between clesacostat and DGAT2
inhibitor ervogastat in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]

14. pfizer.com [pfizer.com]

15. Discovery of Ervogastat (PF-06865571): A Potent and Selective Inhibitor of
Diacylglycerol Acyltransferase 2 for the Treatment of Non-alcoholic Steatohepatitis - PubMed
[pubmed.ncbi.nlm.nih.gov]

16. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered
with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH):
rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-
controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PubMed
[pubmed.ncbi.nlm.nih.gov]

17. ClinicalTrials.gov [clinicaltrials.gov]

18. researchgate.net [researchgate.net]

19. bmjopen.bmj.com [bmjopen.bmj.com]

20. FDA grants Fast Track status for Pfizer’s NASH combination therapy [pharmaceutical-
technology.com]

21. biopharma-asia.com [biopharma-asia.com]

22. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for
the Treatment of Non-Alcoholic Steatohepatitis (NASH) | Pfizer [pfizer.com]

23. fattyliver.ca [fattyliver.ca]

To cite this document: BenchChem. [The Developmental Journey of Ervogastat: A Pfizer
DGAT2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10831021#the-developmental-history-of-ervogastat-
by-pfizer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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